molecular formula C7H3F3N2OS B133705 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone CAS No. 151825-30-8

2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone

Cat. No. B133705
M. Wt: 220.17 g/mol
InChI Key: VQIQFEGBZHKHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone, also known as TITE, is a compound that has gained attention in scientific research due to its potential use in drug discovery and development.

Mechanism Of Action

2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme (Cozza et al., 2018). This prevents the enzyme from phosphorylating its target proteins, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone has been shown to have anti-inflammatory effects in vitro and in vivo (Wang et al., 2019). It has also been found to inhibit the growth of cancer cells in vitro (Cozza et al., 2018). However, further studies are needed to determine the full extent of 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone's biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone in lab experiments is its specificity for protein kinase CK2. This allows for targeted inhibition of the enzyme without affecting other cellular processes. However, the synthesis of 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone is complex and may require specialized equipment and expertise.

Future Directions

Future research on 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone could focus on its potential use in the treatment of inflammatory diseases and cancer. It may also be useful to investigate the effects of 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone on other cellular processes and to develop more efficient synthesis methods for the compound. Additionally, 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone could be used as a tool to study the role of protein kinase CK2 in various biological processes.
In conclusion, 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone, or 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone, is a compound with potential applications in drug discovery and development. Its specificity for protein kinase CK2 and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to determine its full range of biochemical and physiological effects and to develop more efficient synthesis methods.

Synthesis Methods

2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone can be synthesized using a multi-step process involving the reaction of 2-aminothiazole with trifluoroacetic anhydride to form 2,2,2-trifluoro-N-(thiazol-2-yl)acetamide. This product is then reacted with 1,1'-carbonyldiimidazole to form 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone (Wang et al., 2019).

Scientific Research Applications

2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone has been found to have potential applications in drug discovery and development. It has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cell signaling pathways and has been implicated in various diseases, including cancer (Cozza et al., 2018). 2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone has also been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases (Wang et al., 2019).

properties

CAS RN

151825-30-8

Product Name

2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone

Molecular Formula

C7H3F3N2OS

Molecular Weight

220.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)5(13)4-3-11-6-12(4)1-2-14-6/h1-3H

InChI Key

VQIQFEGBZHKHHZ-UHFFFAOYSA-N

SMILES

C1=CSC2=NC=C(N21)C(=O)C(F)(F)F

Canonical SMILES

C1=CSC2=NC=C(N21)C(=O)C(F)(F)F

synonyms

Ethanone, 2,2,2-trifluoro-1-imidazo[2,1-b]thiazol-5-yl- (9CI)

Origin of Product

United States

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